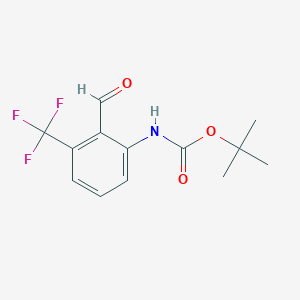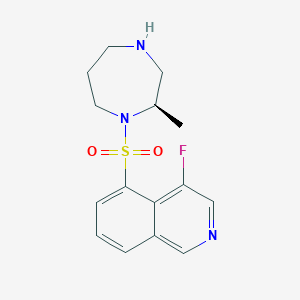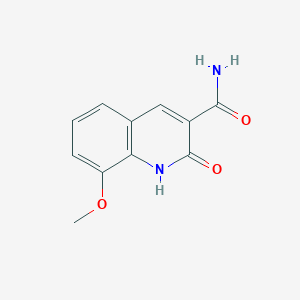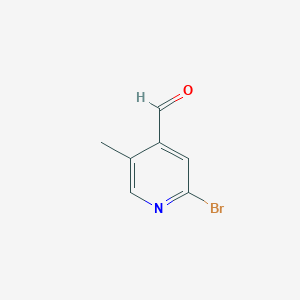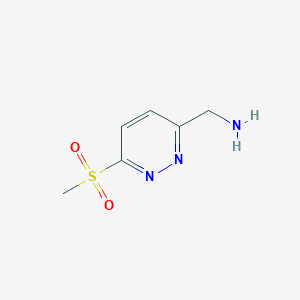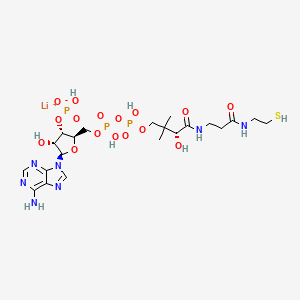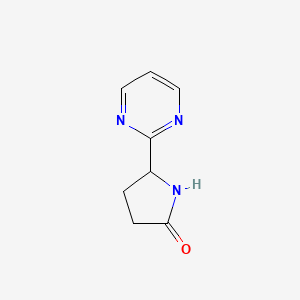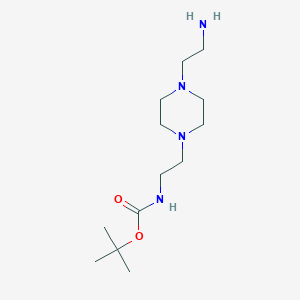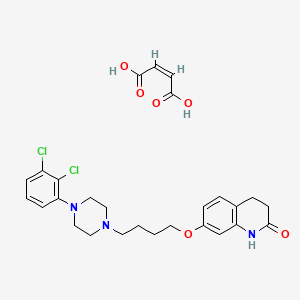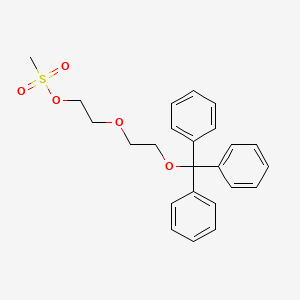
2-(2-(Trityloxy)ethoxy)ethyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Trityloxy)ethoxy)ethyl methanesulfonate is an organic compound that belongs to the class of methanesulfonates. It is characterized by the presence of a trityloxy group attached to an ethoxyethyl chain, which is further linked to a methanesulfonate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Trityloxy)ethoxy)ethyl methanesulfonate typically involves the reaction of trityl chloride with triethylene glycol in the presence of a base, followed by the addition of methanesulfonyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher efficiency and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Trityloxy)ethoxy)ethyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form trityl alcohol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are often used to maintain reaction conditions.
Catalysts: Bases like triethylamine or pyridine are used to facilitate the reaction.
Major Products
The major products formed from these reactions include trityl-substituted compounds and methanesulfonic acid derivatives, depending on the specific nucleophile used.
Scientific Research Applications
2-(2-(Trityloxy)ethoxy)ethyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis.
Biology: The compound is utilized in the modification of biomolecules for studying protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(Trityloxy)ethoxy)ethyl methanesulfonate involves the formation of a stable trityl cation upon cleavage of the trityloxy group. This cation can then participate in various chemical reactions, such as nucleophilic substitution. The methanesulfonate group acts as a good leaving group, facilitating these reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl methanesulfonate: An alkylating agent used in genetic research.
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl methanesulfonate: Used in the synthesis of fluorinated compounds.
Uniqueness
2-(2-(Trityloxy)ethoxy)ethyl methanesulfonate is unique due to its trityloxy group, which provides steric hindrance and stability, making it a valuable protecting group in organic synthesis. Its reactivity and ability to form stable intermediates distinguish it from other methanesulfonates.
Properties
Molecular Formula |
C24H26O5S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-(2-trityloxyethoxy)ethyl methanesulfonate |
InChI |
InChI=1S/C24H26O5S/c1-30(25,26)29-20-18-27-17-19-28-24(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16H,17-20H2,1H3 |
InChI Key |
ANIXWRGNISWFBY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCOCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cobalt(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;hydrate](/img/structure/B12964524.png)
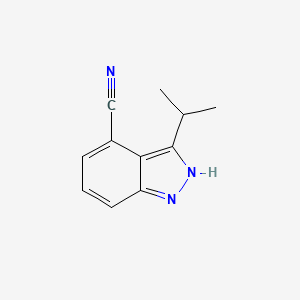
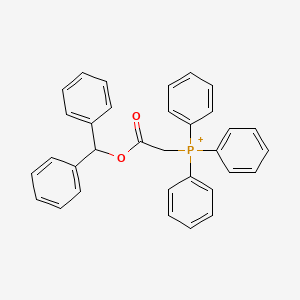
![tert-butyl 4,9-diazatricyclo[5.3.0.02,6]decane-4-carboxylate](/img/structure/B12964534.png)
